ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate
CAS No.: 2197063-08-2
Cat. No.: VC2779094
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197063-08-2 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | ethyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate |
| Standard InChI | InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17) |
| Standard InChI Key | XKDYAJOUJYSMCV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O |
| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O |
Introduction
Chemical Identity and Fundamental Properties
Basic Molecular Information
Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is classified as a 1,2,4-triazole derivative with specific substituents that define its chemical behavior and potential applications. The compound's essential molecular information is summarized in Table 1, providing a comprehensive overview of its chemical identity.
Table 1: Chemical Identity of Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate
| Parameter | Value |
|---|---|
| CAS Number | 2197063-08-2 |
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | Ethyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate |
| Standard InChI | InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17) |
| Standard InChIKey | XKDYAJOUJYSMCV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O |
This detailed chemical information provides the foundation for understanding the compound's structure, properties, and potential applications in various scientific domains.
Structural Characteristics
The molecular structure of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate consists of several key structural components that contribute to its chemical properties:
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A 5-oxo-1,2,4-triazole ring system, which represents the heterocyclic core of the molecule
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A phenyl group connected to the triazole ring at the 4-position
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An ethyl acetate moiety attached to the phenyl group
The presence of the 1,2,4-triazole ring is particularly significant as triazole-containing compounds often exhibit diverse biological activities. The 5-oxo substitution on the triazole ring creates a specific electronic environment that can influence the compound's reactivity and potential interactions with biological targets. The phenyl ring serves as a rigid spacer that can facilitate specific molecular arrangements, while the ethyl acetate moiety introduces potential for hydrogen bonding and may function as a site for further derivatization.
Structure-Activity Relationships
Structural Features Contributing to Bioactivity
The potential bioactivity of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate can be analyzed through structure-activity relationship principles. Several structural features may contribute to its biological properties:
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The 1,2,4-triazole ring: This heterocyclic structure is present in many bioactive compounds and can interact with various biological targets through hydrogen bonding and other non-covalent interactions.
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The 5-oxo substitution: The carbonyl group at position 5 of the triazole ring introduces a hydrogen bond acceptor that can participate in interactions with receptor sites.
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The phenyl substituent: Aromatic rings often contribute to binding through π-π stacking interactions with aromatic amino acid residues in proteins. The positioning of the phenyl group relative to the triazole may influence specificity for different biological targets.
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The ethyl acetate moiety: This group introduces additional flexibility to the molecule and may enhance membrane permeability, an important factor for drug candidates.
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate would typically involve multiple analytical techniques. Based on its structure, predicted spectroscopic properties would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the ethyl group (triplet for CH₃ and quartet for CH₂), the acetate methylene group, aromatic protons of the phenyl ring, and the triazole proton.
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¹³C NMR would display signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl and acetate groups.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would be expected for C=O stretching of the ester and triazole carbonyl groups, C-N stretching of the triazole ring, and aromatic C=C stretching vibrations.
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Mass Spectrometry:
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The molecular ion peak would correspond to the molecular weight of 247.25 g/mol, with fragmentation patterns typically involving loss of the ethoxy group and cleavage at the benzylic position.
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These spectroscopic properties would be essential for confirming the structure and purity of synthesized samples of the compound.
Future Research Directions
Expanding Knowledge on Biological Activities
Future research on ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate could focus on several key areas:
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Comprehensive biological screening to identify specific activities against bacterial, fungal, or cancer cell lines.
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Structure optimization through systematic modification of substituents to enhance potency or selectivity for specific targets.
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Detailed mechanism of action studies to understand how the compound interacts with biological systems at the molecular level.
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Investigation of potential synergistic effects when combined with established therapeutic agents.
Material Applications Development
In materials science, further exploration could involve:
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Incorporation into polymer systems to study effects on physical and chemical properties.
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Investigation of coordination chemistry with various metal ions to develop catalysts or sensor materials.
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Exploration of self-assembly properties for potential applications in nanotechnology.
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Development of stimuli-responsive materials utilizing the structural features of the compound.
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